

Application Notes and Protocols for the Analytical Characterization of Dicyclohexyl Disulfide

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Compound of Interest

Compound Name: *Dicyclohexyl disulfide*

Cat. No.: *B1582164*

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Introduction

Dicyclohexyl disulfide (DCDS) is an organosulfur compound with applications as a flavoring agent, a chemical intermediate in the synthesis of compounds like N-(cyclohexylthio)phthalimide, and as an additive in the rubber industry.^{[1][2]} Its accurate characterization is crucial for quality control, reaction monitoring, and safety assessment. This document provides detailed protocols for the analytical characterization of **dicyclohexyl disulfide** using various instrumental techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **dicyclohexyl disulfide** is presented in Table 1. This information is essential for sample handling, preparation, and the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of **Dicyclohexyl Disulfide**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ S ₂	[3]
Molecular Weight	230.43 g/mol	[3]
CAS Number	2550-40-5	[4]
Appearance	Clear to pale yellow liquid	[2]
Odor	Alliaceous, berry, musty, green	[5][6]
Boiling Point	162-163 °C @ 6 mmHg	[1][4]
Density	1.046 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.545	
Solubility	Insoluble in water; soluble in alcohol and fat.[4]	[4]

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of **dicyclohexyl disulfide**. The following sections detail the protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **dicyclohexyl disulfide**.

Experimental Protocol:

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., NB-1, 60m x 0.25mm internal diameter, 0.40 µm film thickness).[7]

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Injection Mode: Split or splitless, depending on the sample concentration.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 270 °C at a rate of 5 °C/minute.^[7]
 - Final hold: Hold at 270 °C for 5 minutes.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Data Presentation:

The primary outputs of GC-MS analysis are the retention time and the mass spectrum.

Table 2: GC-MS Data for **Dicyclohexyl Disulfide**

Parameter	Value	Reference
Predicted Retention Index	1815	
Major Mass Peaks (m/z)	83 (Top Peak), 55 (2nd Highest), 148 (3rd Highest)	^[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile compounds or for purity assessment. A reverse-phase method is typically employed for **dicyclohexyl disulfide**.

Experimental Protocol:

- Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
- Column: A reverse-phase C8 or C18 column (e.g., Zorbax Eclipse XDB-C8, 250 mm × 4.6 mm, 5µm).[8]
- Mobile Phase: A gradient of acetonitrile and water. For MS compatibility, replace any non-volatile acids with formic acid.[9]
- Flow Rate: 0.7 - 1.0 mL/min.[8]
- Column Temperature: 35 °C.[8]
- Detector: UV at 205 nm[8] or a Mass Spectrometer.
- Injection Volume: 10-20 µL.[8]
- Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or acetonitrile.

Data Presentation:

The retention time and peak area are the key quantitative data points from an HPLC analysis.

Table 3: HPLC Data for **Dicyclohexyl Disulfide** (Illustrative)

Parameter	Value
Retention Time	Dependent on specific method parameters
Purity (%)	Calculated from the peak area relative to all other peaks

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. Both ^1H and ^{13}C NMR are valuable for the characterization of **dicyclohexyl disulfide**.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).[\[10\]](#)
- Standard: Tetramethylsilane (TMS) as an internal standard.[\[10\]](#)
- Sample Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
- Acquisition Parameters: Standard acquisition parameters for ^1H and ^{13}C NMR.

Data Presentation:

The chemical shifts (δ) in parts per million (ppm) are the key data from NMR analysis.

Table 4: NMR Data for **Dicyclohexyl Disulfide**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Reference
^1H NMR	1.07-2.00 (m)	Multiplet	[11]
^1H NMR	3.29-3.34 (m)	Multiplet	[11]
^{13}C NMR	25.5, 26.2, 33.7, 48.9		

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For **dicyclohexyl disulfide**, the key vibrational bands are those associated with C-H and S-S

bonds.

Experimental Protocol:

- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
- Analysis Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .

Data Presentation:

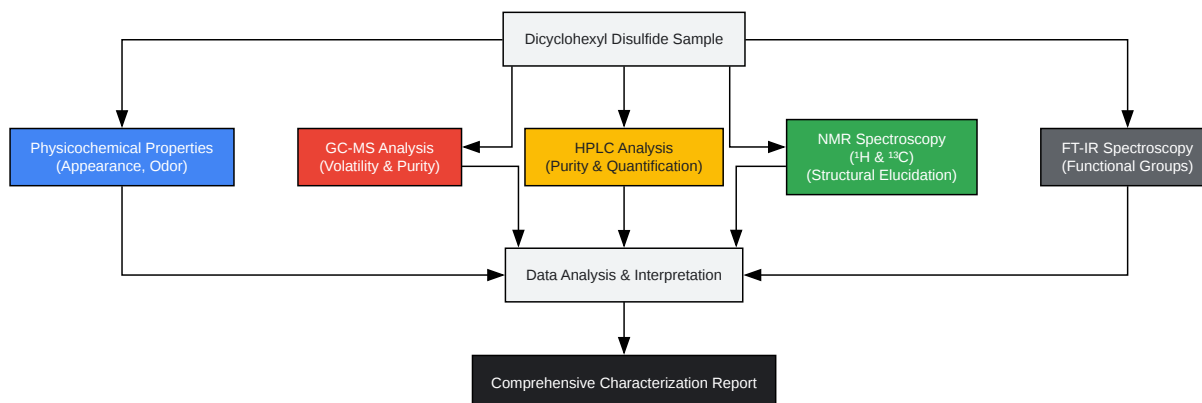
The characteristic absorption bands are reported in wavenumbers (cm^{-1}).

Table 5: FT-IR Data for **Dicyclohexyl Disulfide**

Wavenumber (cm^{-1})	Vibration Type
~2925	C-H stretch (aliphatic)
~2850	C-H stretch (aliphatic)
~1450	C-H bend (aliphatic)
~540	S-S stretch

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a **dicyclohexyl disulfide** sample.



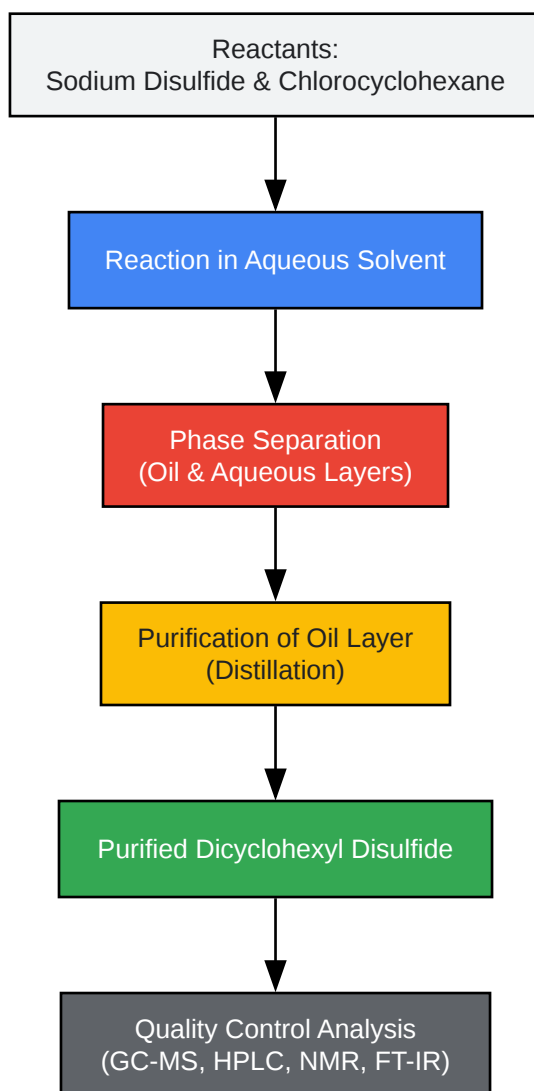
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Caption: Logical workflow for the analytical characterization of **dicyclohexyl disulfide**.

Signaling Pathways and Experimental Workflows

While **dicyclohexyl disulfide** is primarily used in industrial applications and as a flavoring agent, there is limited information available regarding its direct involvement in specific biological signaling pathways. Its characterization is more often part of a quality control or synthetic chemistry workflow.

The following diagram illustrates a general experimental workflow for the synthesis and purification of **dicyclohexyl disulfide**.



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Caption: General workflow for the synthesis and quality control of **dicyclohexyl disulfide**.

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